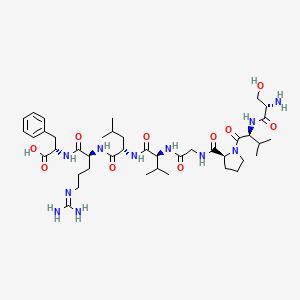
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH is a synthetic peptide composed of the amino acids serine, valine, proline, glycine, valine, leucine, arginine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains (e.g., cysteine, methionine).
Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can restore the original peptide structure.
Wissenschaftliche Forschungsanwendungen
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: has several applications in scientific research:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as antimicrobial or anticancer activities.
Chemistry: Exploring the peptide’s stability, reactivity, and potential as a building block for more complex molecules.
Industry: Developing new materials or coatings with specific properties derived from the peptide.
Wirkmechanismus
The mechanism of action of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Gly-Arg-Gly-Asp-Ser-Pro-OH
- H-Gly-Arg-Ala-Asp-Ser-Pro-OH
- H-Arg-Gly-Asp-Ser-OH
Uniqueness
H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
586973-89-9 |
|---|---|
Molekularformel |
C41H67N11O10 |
Molekulargewicht |
874.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H67N11O10/c1-22(2)18-28(36(57)47-27(14-10-16-45-41(43)44)35(56)49-29(40(61)62)19-25-12-8-7-9-13-25)48-38(59)32(23(3)4)50-31(54)20-46-37(58)30-15-11-17-52(30)39(60)33(24(5)6)51-34(55)26(42)21-53/h7-9,12-13,22-24,26-30,32-33,53H,10-11,14-21,42H2,1-6H3,(H,46,58)(H,47,57)(H,48,59)(H,49,56)(H,50,54)(H,51,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,32-,33-/m0/s1 |
InChI-Schlüssel |
BVRMCXWEYUWZTQ-HNUXGDIYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)


![3-[N-(2-bromo-4,6-dinitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12575554.png)
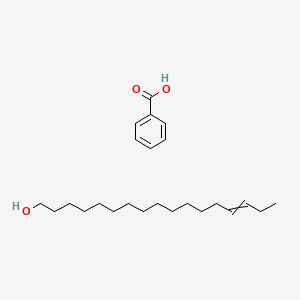
![1-[(4-Fluorophenyl)methyl]-2-(piperidin-1-yl)-1H-benzimidazole](/img/structure/B12575556.png)

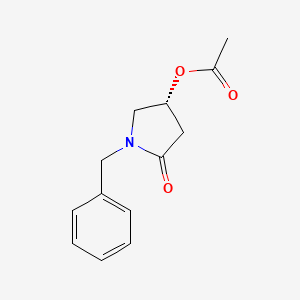

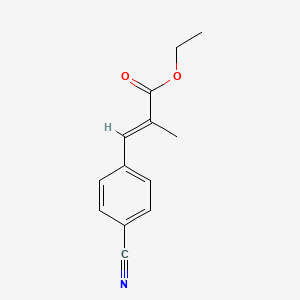
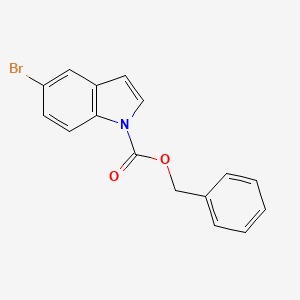
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)
